MDL-29951

NMDA receptor Glycine site antagonist Radioligand binding

MDL-29951 is the sole commercial probe uniting sub-μM NMDA glycine-site antagonism (Ki=0.14 μM, ~2000-fold glutamate-site selectivity) with potent GPR17 agonism (pEC50=6.48). This polypharmacology uniquely enables concurrent interrogation of excitatory neurotransmission and oligodendrocyte precursor cell signaling—no other compound offers this pathway pair. Validated in vivo (audiogenic seizure blockade in DBA/2J mice), in vitro (ERK1/2 phosphorylation, Ca²⁺ mobilization, cAMP modulation; effects abrogated by GPR17 KO or pranlukast), and as a crystallographically confirmed F16Bpase inhibitor chemotype (PDB: 1LEV). Ideal for SAR benchmarking, remyelination research, and metabolic target validation.

Molecular Formula C12H9Cl2NO4
Molecular Weight 302.11 g/mol
CAS No. 130798-51-5
Cat. No. B1676114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMDL-29951
CAS130798-51-5
Synonyms2-carboxy-4,6-dichloro-(1H)-indole-3-propanoic acid
3-(4,6-dichloro-2-carboxyindol-3-yl)propionic acid
3-DCCIP
MDL 29951
MDL-29951
MDL29,951
Molecular FormulaC12H9Cl2NO4
Molecular Weight302.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC(=C2CCC(=O)O)C(=O)O)Cl)Cl
InChIInChI=1S/C12H9Cl2NO4/c13-5-3-7(14)10-6(1-2-9(16)17)11(12(18)19)15-8(10)4-5/h3-4,15H,1-2H2,(H,16,17)(H,18,19)
InChIKeyKNBSYZNKEAWABY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MDL-29951 (CAS 130798-51-5): A Potent Glycine-Site NMDA Antagonist and GPR17 Agonist for Neuroscience and Metabolic Research


MDL-29951 (3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid) is a small-molecule indole derivative that functions as a potent antagonist at the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor [1]. In parallel, MDL-29951 acts as a highly specific agonist of the orphan G protein-coupled receptor GPR17 [2]. This dual pharmacology distinguishes MDL-29951 from classic NMDA receptor antagonists and has established its utility in probing both excitatory neurotransmission and oligodendrocyte biology [3].

Why Glycine-Site NMDA Antagonists or GPR17 Agonists Cannot Substitute for MDL-29951


MDL-29951 occupies a unique pharmacological space: it combines sub-micromolar NMDA glycine-site antagonism (Ki = 0.14 μM) with potent GPR17 agonism (pEC50 = 6.48; EC50 range 7 nM–6 μM depending on assay) [1][2]. In contrast, classic glycine-site antagonists such as 7-chlorokynurenic acid (Ki = 0.36 μM) and 5,7-dichlorokynurenic acid (Ki = 0.08 μM) lack GPR17 activity entirely [3]. Conversely, alternative GPR17 agonists such as pranlukast or cangrelor exhibit no NMDA receptor antagonism. Moreover, MDL-29951 demonstrates ~2000-fold selectivity for the glycine binding site relative to the glutamate recognition site, a property that is not uniformly conserved across in-class compounds [4]. Substitution with a single-target compound would therefore ablate either the NMDA- or GPR17-mediated arm of the experimental system, invalidating any study requiring the compound's full polypharmacology.

Quantitative Evidence Guide: Verified Differentiation of MDL-29951 vs. Structural and Functional Analogs


NMDA Glycine-Site Affinity: MDL-29951 Exhibits Superior Potency Compared to 7-Chlorokynurenic Acid

MDL-29951 binds to the strychnine-insensitive glycine site of the NMDA receptor with a Ki of 0.14 μM, representing a 2.6-fold higher affinity than 7-chlorokynurenic acid (Ki = 0.36 μM) measured under identical [3H]glycine displacement assay conditions [1].

NMDA receptor Glycine site antagonist Radioligand binding

NMDA Glycine-Site Affinity: MDL-29951 is 2-Fold Less Potent than 5,7-Dichlorokynurenic Acid but Retains Favorable Selectivity

In the same [3H]glycine displacement assay, 5,7-dichlorokynurenic acid (5,7-DCK) displayed a Ki of 0.08 μM, making it approximately 1.75-fold more potent than MDL-29951 (Ki = 0.14 μM) [1]. However, 5,7-DCK lacks the GPR17 agonism that defines MDL-29951's polypharmacology, rendering it unsuitable for studies requiring dual pathway interrogation.

NMDA receptor Glycine site antagonist Structure-activity relationship

NMDA Glycine-Site Affinity: MDL-29951 is 2-Fold Less Potent than MDL 100,748 but Shares the ~2000-Fold Selectivity Profile

MDL 100,748 (Ki = 0.07 μM) is approximately 2-fold more potent than MDL-29951 at the glycine binding site [1]. Notably, both MDL-29951 and MDL 100,748 exhibit ~2000-fold selectivity for the glycine binding site over the glutamate recognition site of the NMDA receptor [2].

NMDA receptor Glycine site antagonist Selectivity

NMDA Glycine-Site Affinity: MDL-29951 Exhibits 58-Fold Higher Potency than HA-966

Compared to the glycine-site partial agonist/antagonist HA-966, which displays a Ki of 8.1 μM in human hippocampal membranes [1], MDL-29951 (Ki = 0.14 μM) demonstrates 58-fold higher affinity for the glycine binding site. This difference in potency reflects the distinction between a full antagonist (MDL-29951) and a partial agonist (HA-966) and has direct implications for the magnitude of NMDA receptor inhibition achievable in experimental systems.

NMDA receptor Glycine site antagonist Partial agonist

GPR17 Agonist Activity: MDL-29951 Activates GPR17 with pEC50 = 6.48, a Feature Absent in All Classic Glycine-Site Antagonists

MDL-29951 is a potent GPR17 agonist, displaying a pEC50 of 6.48 (EC50 ≈ 331 nM) in functional assays [1]. This property is completely absent in comparator glycine-site antagonists such as 7-chlorokynurenic acid, 5,7-dichlorokynurenic acid, MDL 100,748, and HA-966. GPR17 activation by MDL-29951 engages Gαi and Gαq signaling pathways, promotes ERK1/2 phosphorylation, recruits β-arrestin, and modulates intracellular calcium and cAMP levels in oligodendrocyte precursor cells [2].

GPR17 Oligodendrocyte Myelination GPCR

Fructose-1,6-Bisphosphatase (F16Bpase) Inhibition: MDL-29951 is an Allosteric Inhibitor at the AMP Regulatory Site

MDL-29951 was serendipitously identified as an allosteric inhibitor of the gluconeogenic enzyme fructose-1,6-bisphosphatase (F16Bpase), binding at the AMP regulatory site with an IC50 of 2.5 μM against the human liver isoform [1]. X-ray crystallography confirmed binding to the AMP site, representing a novel chemotype for F16Bpase inhibition. Species-dependent potency varies: IC50 = 2.5 μM (human liver), 1.0 μM (porcine kidney), 0.21 μM (rabbit liver), and 11 μM (rat liver) [2].

Fructose-1,6-bisphosphatase Gluconeogenesis Allosteric inhibitor X-ray crystallography

Validated Application Scenarios for MDL-29951 Based on Quantitative Evidence


Probing NMDA Receptor Glycine-Site Function in Neurological Disease Models Requiring High Affinity and Selectivity

MDL-29951's Ki of 0.14 μM and ~2000-fold selectivity for the glycine site over the glutamate site make it a suitable tool for dissecting the contribution of glycine-site modulation to NMDA receptor-dependent processes in vitro and in vivo [1]. Intracerebroventricular administration of MDL-29951 blocks audiogenic seizures in DBA/2J mice, validating its utility in epilepsy and excitotoxicity research [2]. Researchers investigating glycine-site pharmacology in synaptic plasticity, neuroprotection, or pain pathways may select MDL-29951 over 7-chlorokynurenic acid (Ki = 0.36 μM) when higher affinity is required, or over 5,7-DCK (Ki = 0.08 μM) when a less potent but still effective antagonist is preferred to avoid complete receptor blockade.

Investigating GPR17-Mediated Oligodendrocyte Differentiation and Myelin Repair

MDL-29951 is the only glycine-site NMDA antagonist with validated GPR17 agonist activity (pEC50 = 6.48) [1]. This dual pharmacology enables studies that examine the interplay between NMDA receptor antagonism and GPR17-driven signaling in oligodendrocyte precursor cells. MDL-29951 activates Gαi- and Gαq-dependent pathways, promotes ERK1/2 phosphorylation, and modulates calcium and cAMP levels in these cells [2]. Experiments demonstrating that MDL-29951 effects are abrogated in GPR17 knockout cells or by the antagonist pranlukast confirm target engagement [3]. For myelin repair or remyelination research, MDL-29951 is an indispensable probe, as no other glycine-site antagonist offers this pathway coverage.

Serving as a Lead Compound for Novel Fructose-1,6-Bisphosphatase Inhibitor Development

MDL-29951's off-target inhibition of F16Bpase (human liver IC50 = 2.5 μM) via allosteric binding at the AMP regulatory site was confirmed by X-ray crystallography [1]. This serendipitous finding defines a new chemotype for F16Bpase inhibition, distinct from previously known AMP-site binders [2]. Medicinal chemistry teams pursuing gluconeogenesis targets for type 2 diabetes or metabolic disorders can utilize MDL-29951 as a validated starting point for structure-based drug design, leveraging the solved co-crystal structure (PDB: 1LEV) to guide optimization of potency and selectivity.

Comparative Pharmacology Studies Requiring a Balanced Tool with Documented Polypharmacology

MDL-29951 occupies a unique position within the glycine-site antagonist landscape: it is more potent than 7-chlorokynurenic acid (Ki = 0.14 vs. 0.36 μM) and HA-966 (Ki = 8.1 μM), but less potent than 5,7-DCK (Ki = 0.08 μM) and MDL 100,748 (Ki = 0.07 μM) [1][2]. Its ~2000-fold glycine-site selectivity is equivalent to MDL 100,748 [3]. Combined with its exclusive GPR17 agonism, MDL-29951 serves as a versatile comparator in SAR campaigns and polypharmacology studies, allowing researchers to benchmark novel NMDA modulators against a well-characterized, dual-target standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for MDL-29951

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.